molecular formula C20H18N4S B5722394 (4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine

(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine

Cat. No. B5722394
M. Wt: 346.5 g/mol
InChI Key: DNRPRFRPFJWWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine, also known as MNTX, is a novel compound that has gained attention in the scientific community due to its potential applications in research. MNTX is a triazole-based compound that has been shown to exhibit unique properties that make it a promising candidate for a variety of scientific investigations.

Mechanism of Action

The mechanism of action of (4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine is not yet fully understood. However, it is believed that (4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer properties, (4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine has also been shown to have anti-inflammatory effects and to inhibit the activity of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of (4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine is its versatility. It can be used in a variety of different experimental systems, including cell culture, animal models, and even clinical trials. However, one of the limitations of (4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine is that it is a relatively new compound and its safety and efficacy in humans have not yet been fully established.

Future Directions

There are many potential future directions for research on (4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine. Some of the most promising areas of investigation include:
1. Developing new cancer therapies based on (4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine
2. Investigating the potential anti-inflammatory effects of (4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine
3. Studying the effects of (4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine on the brain and its potential as a treatment for neurological disorders
4. Investigating the safety and efficacy of (4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine in humans
Conclusion
Overall, (4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine is a promising compound that has the potential to make a significant impact on scientific research. Its unique properties make it a valuable tool for investigating a variety of different biological processes, and its potential applications in cancer biology and other areas of research make it an exciting area of investigation for scientists around the world.

Synthesis Methods

The synthesis of (4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine involves the reaction of 4-(4-methylphenyl)-1H-1,2,4-triazole-3-thiol with 1-bromo-2-naphthalenemethane in the presence of a palladium catalyst. The resulting product is then treated with an amine to yield (4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine.

Scientific Research Applications

(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. (4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

4-[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S/c1-24-19(15-9-11-17(21)12-10-15)22-23-20(24)25-13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRPRFRPFJWWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}aniline

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